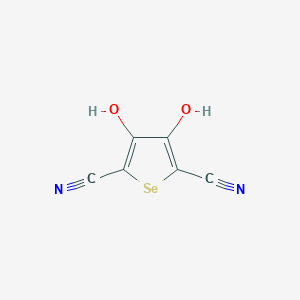
3,4-Dihydroxyselenophene-2,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxyselenophene-2,5-dicarbonitrile is an organoselenium compound with the molecular formula C₆H₂N₂O₂Se. It is characterized by the presence of two hydroxyl groups and two cyano groups attached to a selenophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile typically involves the reaction of selenophene derivatives with appropriate reagents to introduce the hydroxyl and cyano groups. One common method is the reaction of 3,4-dihydroxy-2,5-dibromoselenophene with copper cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
3,4-Dihydroxyselenophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl groups.
Major Products Formed
Oxidation: Formation of selenophene-2,5-dicarbonitrile-3,4-dione.
Reduction: Formation of 3,4-diaminoselenophene-2,5-dicarbonitrile.
Substitution: Formation of various substituted selenophenes depending on the nucleophile used.
科学研究应用
3,4-Dihydroxyselenophene-2,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant and anticancer properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
作用机制
The mechanism of action of 3,4-Dihydroxyselenophene-2,5-dicarbonitrile involves its interaction with biological molecules through its hydroxyl and cyano groups. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, the cyano groups can interact with enzymes and proteins, potentially inhibiting their activity and leading to anticancer effects .
相似化合物的比较
Similar Compounds
3,4-Dihydroxythiophene-2,5-dicarbonitrile: Similar structure but contains sulfur instead of selenium.
3,4-Dihydroxyfuran-2,5-dicarbonitrile: Similar structure but contains oxygen instead of selenium.
3,4-Dihydroxybenzene-2,5-dicarbonitrile: Similar structure but contains a benzene ring instead of a selenophene ring.
Uniqueness
3,4-Dihydroxyselenophene-2,5-dicarbonitrile is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound particularly valuable in medicinal chemistry .
属性
CAS 编号 |
610307-67-0 |
|---|---|
分子式 |
C6H2N2O2Se |
分子量 |
213.06 g/mol |
IUPAC 名称 |
3,4-dihydroxyselenophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C6H2N2O2Se/c7-1-3-5(9)6(10)4(2-8)11-3/h9-10H |
InChI 键 |
KVANLZQJJPOTSZ-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C([Se]1)C#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
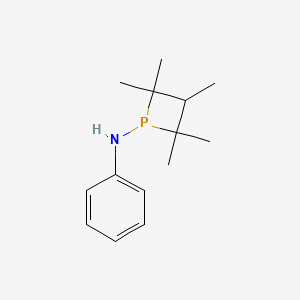
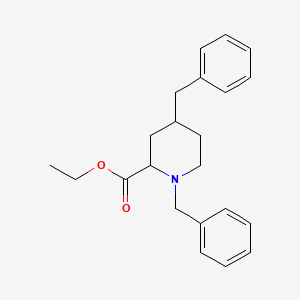
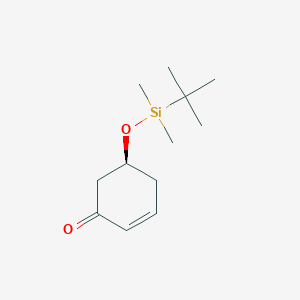
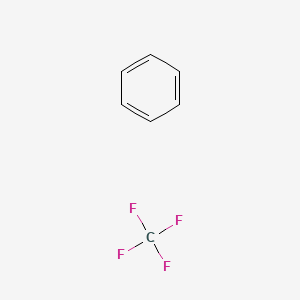
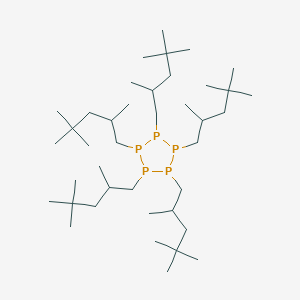
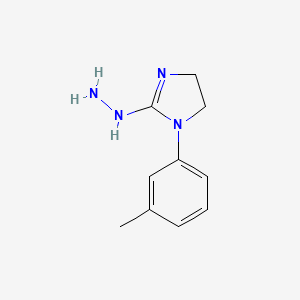
![(2R)-3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methoxypropan-1-ol](/img/structure/B15165459.png)
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
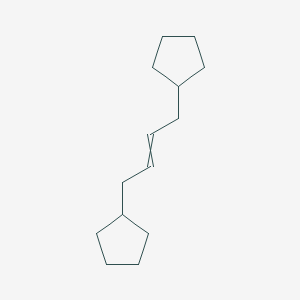
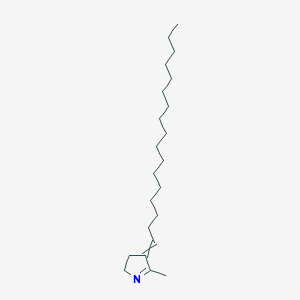
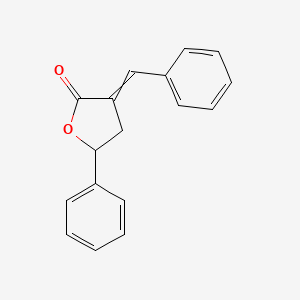
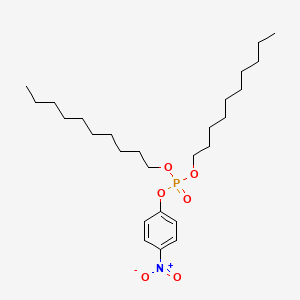
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)
